molecular formula C15H9BrN4O4 B2769111 N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide CAS No. 891127-52-9

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide

カタログ番号: B2769111
CAS番号: 891127-52-9
分子量: 389.165
InChIキー: XWYUFCHFFKJPPT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-bromophenyl group at position 5 and a 3-nitrobenzamide moiety at position 2. The oxadiazole ring is known for its electron-withdrawing properties and metabolic stability, making it a common scaffold in medicinal and agrochemical research . Synthesis typically involves cyclization of acylthiosemicarbazides or condensation reactions under acidic conditions, as seen in analogous oxadiazole derivatives .

特性

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN4O4/c16-11-6-4-9(5-7-11)14-18-19-15(24-14)17-13(21)10-2-1-3-12(8-10)20(22)23/h1-8H,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYUFCHFFKJPPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide typically involves multiple steps. One common method starts with the preparation of 5-(4-bromophenyl)-1,3,4-oxadiazole through the cyclization of hydrazides with carboxylic acids or their derivatives. This intermediate is then reacted with 3-nitrobenzoyl chloride under suitable conditions to form the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions: N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide, potassium tert-butoxide.

    Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate.

Major Products:

    Reduction: Formation of N-[5-(4-aminophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Coupling: Formation of biaryl compounds with extended conjugation.

科学的研究の応用

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with biological targets.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

    Agrochemicals: It is explored for its potential as a pesticide or herbicide due to its bioactivity against various pests and weeds.

作用機序

The mechanism of action of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. The nitrobenzamide group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The bromophenyl group can enhance the compound’s binding affinity and specificity towards its targets. The oxadiazole ring may contribute to the compound’s stability and overall bioactivity.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound is compared below with analogous 1,3,4-oxadiazoles and related heterocycles, focusing on structural variations, physicochemical properties, and reported bioactivities.

Table 1: Structural and Functional Comparisons

Compound Name Oxadiazole Substituent Benzamide Substituent Key Properties/Bioactivity References
N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide (Target Compound) 4-Bromophenyl 3-Nitrobenzamide High electron-withdrawing capacity; potential antimicrobial/anticancer activity (inferred)
N-[5-(4-Methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide 4-Methylsulfanylphenyl 3-Nitrobenzamide Enhanced lipophilicity; sulfur may improve radical scavenging
N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide 4-Bromophenyl 4-(Pyrrolidinylsulfonyl)benzamide Improved solubility; sulfonamide group may enhance enzyme inhibition
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide Thioxo-oxadiazole 4-Chlorobenzamide Thioxo group increases ring flexibility; reported antifungal activity
N-5-Tetrazolyl-N′-arylurea derivatives (e.g., 2h, 2j) Tetrazole core Aroylurea Plant growth regulation (auxin/cytokinin-like activity)

Key Findings

Methylsulfanyl substitution () introduces sulfur’s polarizability, which may enhance antioxidant properties but reduce metabolic stability compared to bromine .

Bioactivity Trends :

  • Thioxo-oxadiazoles () exhibit antifungal activity, suggesting that sulfur substitution in the oxadiazole ring could broaden biological applications compared to oxygen-based analogues .
  • Tetrazole derivatives () demonstrate plant growth regulation, highlighting that nitrogen-rich heterocycles may favor agrochemical utility over the target compound’s nitro/oxadiazole combination .

Solubility and Stability :

  • The pyrrolidinylsulfonyl group in ’s compound improves aqueous solubility due to its hydrophilic sulfonyl moiety, whereas the target compound’s nitro group may reduce solubility .
  • Bromine’s steric bulk in the target compound could hinder enzymatic degradation, enhancing metabolic stability relative to methylsulfanyl or thioxo derivatives .

Research Implications and Limitations

  • Structural-Activity Relationships (SAR) : The position and nature of substituents critically influence bioactivity. For example, nitro groups at the benzamide’s 3-position (target compound) vs. 4-position () may alter binding affinity in enzyme assays.
  • Data Gaps: Direct biological data for the target compound are absent in the provided evidence; most inferences derive from structural analogues.
  • Synthetic Challenges : Bromine and nitro groups may complicate synthesis due to their reactivity, necessitating optimized protocols (e.g., POCl3-mediated cyclization as in ) .

生物活性

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a 1,3,4-oxadiazole ring, known for its diverse biological properties, including antimicrobial and anticancer activities. This article explores the biological activity of this compound based on various studies and findings.

Structural Characteristics

The molecular formula of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide is C13H9BrN4O3C_{13}H_{9}BrN_{4}O_{3}. The presence of the bromine atom in the phenyl group is significant as it can enhance the compound's biological activity by altering its electronic properties. The nitro group at the 3-position of the benzamide moiety may also contribute to its pharmacological profile.

Antimicrobial Activity

Research indicates that oxadiazole derivatives often exhibit antimicrobial properties. Preliminary studies suggest that N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide may inhibit various bacterial strains. For instance, in vitro assays have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, with varying degrees of inhibition observed depending on the concentration used.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. In vitro tests on various cancer cell lines have shown that N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide can induce apoptosis and inhibit cell proliferation. The mechanism appears to involve the modulation of key signaling pathways associated with cancer cell survival and proliferation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for enhancing the efficacy of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide. Studies have shown that modifications to the oxadiazole ring or substituents on the benzamide can significantly affect biological activity. For example:

CompoundModificationsBiological Activity
ABromine at para positionEnhanced antimicrobial activity
BNitro group at 3-positionIncreased anticancer potency
CAlkyl substitutionVariable effects on enzyme inhibition

Case Studies

  • Antimicrobial Screening : A study screened multiple oxadiazole derivatives for their antimicrobial properties, finding that N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide exhibited significant inhibition against Staphylococcus aureus and Escherichia coli with IC50 values ranging from 20 to 50 µM.
  • Cancer Cell Line Studies : In a series of experiments involving human breast cancer (MCF-7) and lung cancer (A549) cell lines, N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide was shown to reduce cell viability by over 60% at concentrations as low as 10 µM after 48 hours of treatment.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via cyclization of a thiosemicarbazide intermediate followed by coupling with 3-nitrobenzoyl chloride. Key steps include:

  • Cyclization : Using carbodiimides (e.g., DCC) or dehydrating agents (e.g., POCl₃) to form the oxadiazole ring .
  • Coupling : Reaction conditions (e.g., DMF solvent, 60–80°C, 12–24 hrs) are optimized to maximize yield (reported ~59% for similar compounds) .
  • Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) ensures purity >95% .

Q. How is structural characterization performed for this compound?

  • Techniques :

  • NMR : ¹H and ¹³C NMR (DMSO-d₆) confirm substituent positions (e.g., δ 8.88 ppm for nitrobenzamide protons) .
  • HRMS : High-resolution mass spectrometry (DART ionization) matches the molecular formula (C₁₅H₁₀BrN₄O₄⁺; m/z 345.0390) .
  • IR : Peaks at 1635 cm⁻¹ (C=O stretching) and 3176 cm⁻¹ (N-H) validate functional groups .

Q. What preliminary biological screening data exist for this compound?

  • Findings : Derivatives of 1,3,4-oxadiazole show antimicrobial and antitumor activity. For example:

  • Antitubercular activity : IC₅₀ values of ~2–10 µM against M. tuberculosis H37Rv in similar analogs .
  • Enzyme inhibition : Oxadiazoles inhibit Ca²⁺/calmodulin-dependent enzymes (e.g., PDE1), with IC₅₀ < 1 µM in optimized derivatives .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural validation?

  • Approach :

  • DFT calculations : Compare experimental ¹³C NMR shifts (e.g., δ 165.6 ppm for carbonyl) with computed values (B3LYP/6-31G* basis set) to validate assignments .
  • X-ray crystallography : Resolve ambiguities using SHELXL refinement (e.g., CCDC entries for related oxadiazoles confirm bond angles <1% deviation) .

Q. What strategies improve bioactivity while minimizing cytotoxicity?

  • Design modifications :

  • Substituent tuning : Replace the nitro group with trifluoromethyl (-CF₃) to enhance lipophilicity (logP from 3.2 to 4.1) and blood-brain barrier penetration .
  • Hybrid analogs : Fuse with morpholinosulfonyl groups (e.g., compound 21 in ) to improve solubility (logS from -5.2 to -3.8) and target selectivity.

Q. How do computational models predict the binding mechanism of this compound to biological targets?

  • Methods :

  • Molecular docking (AutoDock Vina) : Simulate interactions with M. tuberculosis enoyl-ACP reductase (binding energy -9.2 kcal/mol) .
  • MD simulations : Analyze stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns) .

Contradictory Data Analysis

  • Synthetic Yield Variability : Reported yields range from 24% to 60% for oxadiazoles . Contributing factors:
    • Catalyst choice : Cs₂CO₃ vs. K₂CO₃ alters reaction efficiency by 15–20% .
    • Solvent polarity : DMF (yield 59%) vs. THF (yield 35%) due to better intermediate stabilization .

Research Gaps and Opportunities

  • Mechanistic studies : Lack of in vivo data on pharmacokinetics (e.g., half-life, bioavailability).
  • Structural analogs : Unexplored substitutions at the 4-bromophenyl position (e.g., 4-fluoro or 4-cyano) may enhance target affinity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。